Cas no 1279213-05-6 (Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate)

Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate
- Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate
- SB69189
- 3-(7-Chloro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester
- 1(4H)-Quinolinepropanoic acid, 7-chloro-4-oxo-, methyl ester
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- Inchi: 1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3
- InChI Key: AWQRTAFHUCHLRM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=CN(C=2C=1)CCC(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 369
- Topological Polar Surface Area: 46.6
- XLogP3: 2.1
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM492426-1g |
Methyl3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate |
1279213-05-6 | 97% | 1g |
$*** | 2023-03-29 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609395-1g |
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate |
1279213-05-6 | 97% | 1g |
¥2541.0 | 2023-04-03 |
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate Related Literature
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate: A Comprehensive Overview
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate, with the CAS number 1279213-05-6, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of quinolone derivatives, which have been extensively studied for their diverse biological activities. The structure of this compound is characterized by a quinoline ring system with a methyl ester group attached at the 3-position of the propionate chain. The presence of a chlorine substituent at the 7-position and an oxygen atom at the 4-position further enhances its structural complexity and potential for bioactivity.
The synthesis of Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate involves a series of well-established organic reactions, including Friedel-Crafts acylation, oxidation, and esterification. These steps are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and environmentally friendly. The compound's stability under various conditions has also been thoroughly investigated, making it suitable for both laboratory and industrial applications.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Quinolone derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties. Studies have shown that Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate exhibits significant inhibitory activity against several enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. This makes it a valuable candidate for research into Alzheimer's disease and other related conditions.
In addition to its pharmacological applications, this compound has also been explored in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can enhance their electrical conductivity without compromising mechanical properties, opening new avenues for its application in flexible electronics.
The environmental impact of Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate has also been a topic of recent research. Biodegradation studies indicate that the compound is relatively stable under aerobic conditions but can be broken down by specific microbial consortia under anaerobic conditions. This suggests that proper waste management practices are essential to minimize its environmental footprint.
From a structural perspective, the quinoline core of this compound plays a crucial role in determining its reactivity and selectivity. The methyl ester group introduces additional functionality, enabling further chemical modifications to tailor its properties for specific applications. For instance, substitution at different positions on the quinoline ring can lead to compounds with enhanced solubility or improved bioavailability.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugated system within the quinoline ring contributes significantly to its optical properties, making it an attractive candidate for use in optoelectronic devices. Furthermore, molecular docking studies have highlighted potential binding interactions with various biological targets, providing a foundation for future drug design efforts.
In conclusion, Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and versatile properties continue to drive innovative research across these disciplines. As new discoveries emerge, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.
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